molecular formula C21H27FN2O3S B2747132 3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955777-63-6

3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No. B2747132
M. Wt: 406.52
InChI Key: HSMSUTZLFYLCML-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned often belong to the class of organic compounds known as sulfonamides . They are characterized by the presence of a sulfonamide group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. The rest of the molecule can vary greatly, leading to a wide range of properties and uses.


Synthesis Analysis

The synthesis of such compounds often involves several steps, including the formation of the quinoline ring, the introduction of the propyl group, and the attachment of the sulfonamide group . The exact methods can vary depending on the specific compound and the starting materials available.


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography . This involves growing a crystal of the compound and analyzing the pattern of X-rays diffracted by the crystal.


Chemical Reactions Analysis

The chemical reactions involving a compound like this can depend on many factors, including the specific functional groups present and the conditions of the reaction . Common reactions might include substitution reactions at the sulfonamide group or reactions involving the quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this can be determined using a variety of techniques. These might include measuring its melting point, solubility in various solvents, and reactivity with different reagents .

Scientific Research Applications

Structural Insights and Molecular Interactions

The compound exhibits significant structural features conducive to forming hydrogen-bonded chains and intramolecular interactions. For instance, the study by Gelbrich et al. (2011) highlighted a compound with a similar sulfonamide structure, showing an intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, leading to the formation of hydrogen-bonded chains. This illustrates the potential of such molecules for engineering specific molecular interactions in crystalline structures (Gelbrich, Haddow, & Griesser, 2011).

Synthesis and Chemical Reactivity

In the synthesis realm, Ichikawa et al. (2006) described a method leading to the formation of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives via intramolecular substitution, showcasing the reactive versatility of fluoro-substituted sulfonamide compounds. This process underscores the compound's utility in synthesizing ring-fluorinated isoquinolines and quinolines, important for creating novel pharmaceuticals (Ichikawa, Sakoda, Moriyama, & Wada, 2006).

Potential Antiviral Applications

Lee et al. (2017) explored derivatives for their anti-dengue virus activity, indicating the compound's framework can be optimized for antiviral properties. This research signifies the potential of such chemical structures in developing new antiviral agents (Lee, Tseng, Lin, & Tseng, 2017).

Fluorescence and Sensing Applications

Kimber et al. (2001) discussed Zinc(II) specific fluorophores, hinting at the capability of similar compounds to act as fluorophores or sensors for metal ions, which is crucial for biological imaging and diagnostic purposes. The study showcases the potential application in designing fluorescence-based sensors for zinc ions, which are important in various biochemical and physiological processes (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3S/c1-3-12-24-13-4-5-17-14-16(6-8-20(17)24)10-11-23-28(25,26)18-7-9-21(27-2)19(22)15-18/h6-9,14-15,23H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMSUTZLFYLCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

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